molecular formula C23H21F7N4O3 B601779 ent-Aprepitant CAS No. 172822-29-6

ent-Aprepitant

Katalognummer: B601779
CAS-Nummer: 172822-29-6
Molekulargewicht: 534.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting (CINV)

Ent-Aprepitant is predominantly used for preventing CINV in patients undergoing highly emetogenic chemotherapy. Numerous studies have demonstrated its efficacy:

  • Efficacy in Clinical Trials : In a pivotal Phase III study, patients receiving this compound exhibited a complete response rate of 72.7% compared to 52.3% in the standard therapy group (p < 0.001) over five days following chemotherapy . This highlights its superior protective effect against nausea and vomiting.
  • Long-Term Efficacy : A review of multiple cycles of chemotherapy indicated that this compound maintained its efficacy across six treatment cycles, showing minimal loss of protection against CINV .

Postoperative Nausea and Vomiting (PONV)

This compound has also been explored for its role in preventing postoperative nausea and vomiting. Its mechanism aligns with the need to manage nausea post-surgery, particularly in high-risk patients.

Non-Chemotherapy Related Nausea

Recent studies are investigating the effectiveness of this compound in treating nausea not associated with chemotherapy. Research at the Peter MacCallum Cancer Centre is focusing on its application for advanced cancer patients experiencing nausea due to other causes .

Table 1: Efficacy of this compound in CINV Prevention

Study ReferencePopulationTreatment RegimenComplete Response Rate (%)Significance
Hesketh et al.202 patientsAprepitant + Ondansetron + Dexamethasone72.7% vs. 52.3%p < 0.001
Poli-Bigelli et al.1,099 patientsAprepitant over multiple cyclesSustained efficacy across cyclesp ≤ .006

Table 2: Comparison of Aprepitant with Standard Therapy

Treatment GroupComplete Response Rate Day 1-5 (%)Adverse Effects (%)
Aprepitant Group64% - 59% over cyclesSimilar to standard therapy with increased fatigue (17%)
Control GroupLower ratesStandard adverse effects

Case Studies and Research Findings

  • Multicenter Study in China : A prospective study evaluated the safety and efficacy of this compound among Chinese patients receiving highly emetogenic chemotherapy. The findings supported its effectiveness in real-world settings, confirming high complete response rates .
  • Pediatric Applications : A randomized trial involving pediatric oncology patients demonstrated that this compound significantly improved outcomes in preventing CINV compared to standard treatments, achieving a complete response rate of 51% versus 26% in controls .
  • Ongoing Research : Current investigations are assessing this compound's potential beyond CINV, particularly for chronic nausea conditions unrelated to chemotherapy .

Wirkmechanismus

Target of Action

ent-Aprepitant primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in inducing emesis, which is the action of vomiting . By acting on these receptors, this compound can effectively control nausea and vomiting .

Mode of Action

This compound acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their action, preventing them from triggering the vomiting reflex . It’s important to note that this compound has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .

Biochemical Pathways

This compound affects the biochemical pathways associated with emesis. By blocking the NK1 receptors, it inhibits the action of substance P, a neuropeptide involved in inducing vomiting . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Pharmacokinetics

The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60–65% , indicating a significant proportion of the drug reaches the systemic circulation. It is primarily metabolized in the liver, mostly by the cytochrome P-450 isoenzyme 3A4 (CYP3A4), with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of this compound is between 9–13 hours, and it is excreted via the kidneys (57%) and feces (45%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of nausea and vomiting. By blocking the NK1 receptors, it prevents the action of substance P, thereby inhibiting the vomiting reflex at the molecular level . This results in a significant reduction in the incidence of acute and delayed nausea and vomiting associated with chemotherapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action due to potential drug-drug interactions . Furthermore, the physiological state of the patient, such as liver function, can impact the metabolism and hence the efficacy of this compound . Therefore, it’s crucial to consider these factors when administering this compound.

Biochemische Analyse

Biochemical Properties

ent-Aprepitant plays a significant role in biochemical reactions by blocking the neurokinin 1 receptor . This receptor is involved in the transmission of signals related to nausea and vomiting, particularly those induced by chemotherapy . By blocking this receptor, this compound can effectively prevent these symptoms .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways related to nausea and vomiting . By blocking the neurokinin 1 receptor, this compound prevents the transmission of these signals, thereby reducing the symptoms of nausea and vomiting .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the neurokinin 1 receptor, thereby inhibiting its activation . This prevents the transmission of signals related to nausea and vomiting, leading to a reduction in these symptoms .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. Studies have shown that it has a stable effect, with no significant degradation observed over time . Long-term effects on cellular function have also been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that it has a threshold effect, with a certain minimum dosage required to observe its anti-nausea and anti-vomiting effects . At high doses, no significant toxic or adverse effects have been observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to the transmission of signals for nausea and vomiting . It interacts with enzymes and cofactors involved in these pathways, leading to a reduction in the symptoms of nausea and vomiting .

Transport and Distribution

This compound is transported and distributed within cells and tissues via specific transporters . It interacts with these transporters, leading to its localization and accumulation in specific areas of the cell .

Subcellular Localization

The subcellular localization of this compound is primarily at the neurokinin 1 receptor sites . It is directed to these sites via specific targeting signals, where it exerts its effects by blocking the receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ent-Aprepitant involves several steps, starting from commercially available starting materialsThe synthesis typically involves the use of chiral catalysts to ensure the correct enantiomer is produced .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microfluidization to create nanosuspensions, which improve the solubility and bioavailability of the compound . This method is scalable and suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: ent-Aprepitant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of ent-Aprepitant: this compound is unique due to its specific enantiomeric form, which may offer different pharmacokinetic properties compared to its racemic mixture or other enantiomers. This can result in variations in efficacy, bioavailability, and side effect profiles .

Biologische Aktivität

Introduction

Ent-aprepitant, a selective antagonist of the neurokinin-1 (NK1) receptor, is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting (CINV). This compound is a derivative of aprepitant, which has been extensively studied for its efficacy and safety in various clinical settings. The biological activity of this compound is largely attributed to its mechanism of action, pharmacokinetics, and interaction with other therapeutic agents.

This compound functions by competitively inhibiting the NK1 receptor, which is activated by substance P, a neuropeptide involved in the vomiting reflex. By blocking this receptor, this compound effectively diminishes the emetic signals transmitted from the central nervous system. The inhibition of NK1 receptors leads to a reduction in both acute and delayed phases of emesis associated with chemotherapy treatments .

Key Points:

  • NK1 Receptor : A G protein-coupled receptor located in the central and peripheral nervous systems.
  • Substance P : The natural ligand for NK1 receptors; its activation triggers vomiting.
  • Clinical Implication : Effective in preventing CINV when used alongside standard antiemetic therapies.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that enhance its therapeutic profile. It has an average bioavailability of approximately 60-65% and is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolism can lead to potential drug interactions when co-administered with other medications that are substrates of CYP3A4 .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability60-65%
Primary MetabolismCYP3A4
Half-life9-13 hours
ExcretionFecal (major), Urinary (minor)

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound in preventing CINV across various chemotherapy regimens. A systematic review highlighted significant improvements in complete response rates when this compound was added to standard antiemetic therapy compared to placebo .

Case Studies Summary

  • Hesketh et al. Study (2003) :
    • Design : Phase III, randomized, double-blind trial.
    • Participants : 202 patients receiving highly emetogenic chemotherapy.
    • Results : Complete response rates were significantly higher in the this compound group (72.7%) compared to standard therapy alone (52.3%) over five days .
  • Poli-Bigelli et al. Study (2003) :
    • Design : Multinational study assessing this compound's effectiveness.
    • Findings : The addition of this compound led to a 22% reduction in vomiting episodes and improved quality of life as measured by the Functional Living Index-Emesis questionnaire .

Table 2: Summary of Clinical Trials on this compound

StudyDesignComplete Response Rate (this compound)Complete Response Rate (Control)
Hesketh et al. (2003)Phase III72.7%52.3%
Poli-Bigelli et al. (2003)Multinational RCTHigher efficacyStandard therapy
Japanese Study (2020)Prospective clinical studyMore effective in male patientsNot specified

Safety Profile

This compound is generally well tolerated, with adverse events similar to those seen with standard antiemetic treatments. Common side effects include fatigue and asthenia, which were reported at slightly higher rates in patients receiving this compound compared to placebo .

Notable Interactions

Due to its metabolism through CYP3A4, this compound can interact with other drugs metabolized by this pathway, necessitating careful consideration when co-administering medications .

Eigenschaften

IUPAC Name

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-KNMUDHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571744
Record name 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172822-29-6
Record name ent-Aprepitant
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172822-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APREPITANT, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.